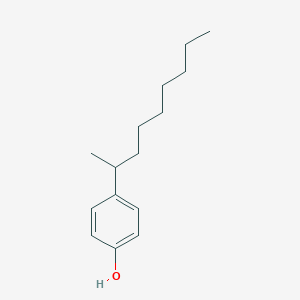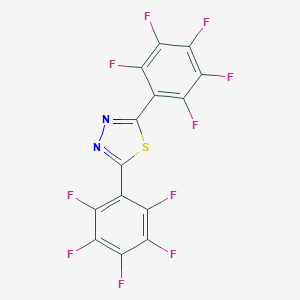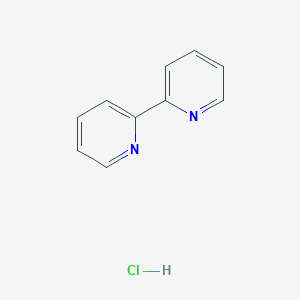
Chromium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(III) is a chemical element that is essential for human health. It is a trace mineral that is required for the metabolism of carbohydrates, proteins, and fats. Chromium(III) is also involved in insulin signaling, which is important for the regulation of blood sugar levels.
Wissenschaftliche Forschungsanwendungen
Biological Significance and Health Implications
Chromium(III), a transition metal, has drawn attention due to its controversial nature in biology and health. It's not considered an essential micronutrient, but its pharmacological effects are noteworthy. Research delves into the biochemical, physiological, and toxic properties of chromium salts and chelates. The influence of chromium on carbohydrate and lipid metabolism, body composition, lean body mass, sports performance, cognitive and affective disorders, and its safety in supplements have been critically analyzed (Piotrowska et al., 2017).
Bioremediation Technologies
Chromium contamination, particularly from industrial activities, has spurred extensive research into remediation methods. Bioremediation offers an eco-friendly approach, causing minimal disturbance and generating less secondary pollution. This review addresses the chemical properties of chromium, its sources of pollution, environmental impact, and toxicological effects, while discussing various bioremediation techniques and their underlying mechanisms, such as biosorption, bioaccumulation, complexation, and reduction of chromium(VI) to chromium(III), thus decreasing its toxicity and environmental impact (Xia et al., 2019).
Environmental and Biological Interactions
Chromium's presence in the environment has led to the development of microorganisms and plants capable of tolerating high levels of chromium compounds. The interactions of chromium with these biological entities involve diverse resistance mechanisms, including biosorption, reduced accumulation, and efflux. These systems are potential tools for bioremediation of chromium pollution, underlining the importance of understanding these interactions for developing effective cleanup technologies (Cervantes et al., 2001).
Chromium(III) in Catalysis
In the realm of catalysis, chromium(III) has shown efficacy as a recyclable catalyst for the selective oxidation of sulfides to sulfoxides, offering a promising route for various industrial applications and highlighting its versatile role in chemical transformations (Supale & Gokavi, 2008).
Complexation with Natural Organic Matter
Understanding the coordination chemistry and stability of chromium(III) complexes with natural organic matter (NOM) is crucial for assessing chromium speciation in various environments. The complexation behavior of chromium(III) with NOM, influenced by factors like pH and the presence of other metals, plays a significant role in determining its mobility and bioavailability in soil and water systems (Gustafsson et al., 2014).
Eigenschaften
CAS-Nummer |
16065-83-1 |
|---|---|
Produktname |
Chromium(III) |
Molekularformel |
Cr+3 |
Molekulargewicht |
51.996 g/mol |
IUPAC-Name |
chromium(3+) |
InChI |
InChI=1S/Cr/q+3 |
InChI-Schlüssel |
BFGKITSFLPAWGI-UHFFFAOYSA-N |
SMILES |
[Cr+3] |
Kanonische SMILES |
[Cr+3] |
melting_point |
1900°C |
Andere CAS-Nummern |
16065-83-1 7440-47-3 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



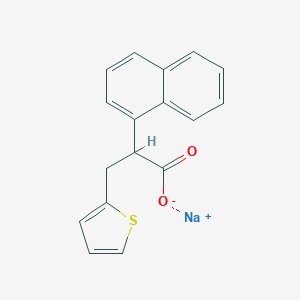
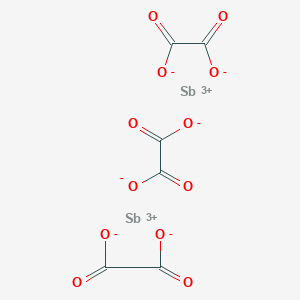
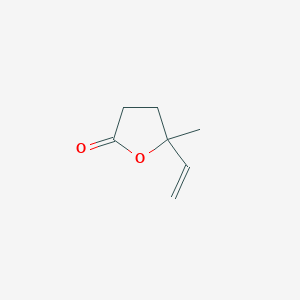
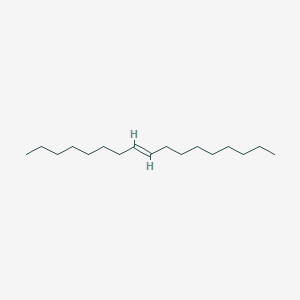
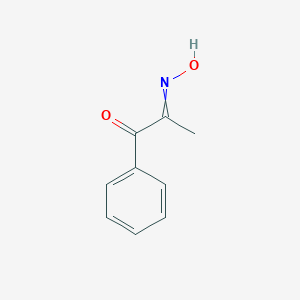
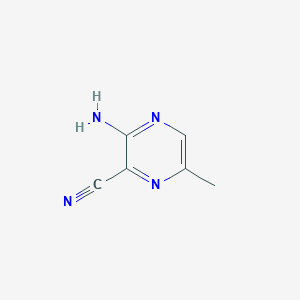
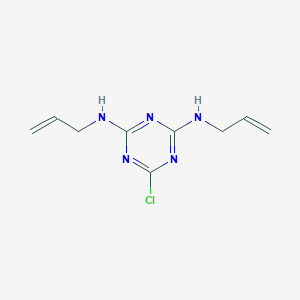
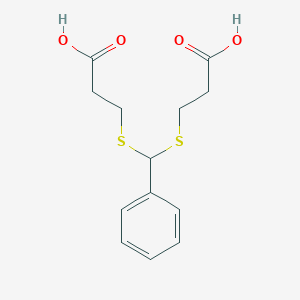
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
